Sodium 3-mercapto-6-nitrobenzoate

Thiol quantification Spectrophotometric calibration Ellman assay standardization

Sodium 3-mercapto-6-nitrobenzoate (CAS 63467-78-7), systematically also named sodium 5-mercapto-2-nitrobenzoate, is the sodium salt of the reduced, chromophoric thiolate anion (TNB²⁻) that constitutes the spectrophotometric product of the classical Ellman reaction. Its molecular formula is C₇H₄NNaO₄S (MW 221.17 g/mol) and it bears a resonance-stabilized quinonoid structure responsible for its intense yellow color with a characteristic absorption maximum at 412 nm.

Molecular Formula C7H4NNaO4S
Molecular Weight 221.17 g/mol
CAS No. 63467-78-7
Cat. No. B13941046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-mercapto-6-nitrobenzoate
CAS63467-78-7
Molecular FormulaC7H4NNaO4S
Molecular Weight221.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[S-])C(=O)O)[N+](=O)[O-].[Na+]
InChIInChI=1S/C7H5NO4S.Na/c9-7(10)5-3-4(13)1-2-6(5)8(11)12;/h1-3,13H,(H,9,10);/q;+1/p-1
InChIKeyNJDXUHBDSYEROF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-Mercapto-6-nitrobenzoate (CAS 63467-78-7): Procurement-Relevant Identity, Physicochemical Profile, and Primary Biochemical Role


Sodium 3-mercapto-6-nitrobenzoate (CAS 63467-78-7), systematically also named sodium 5-mercapto-2-nitrobenzoate, is the sodium salt of the reduced, chromophoric thiolate anion (TNB²⁻) that constitutes the spectrophotometric product of the classical Ellman reaction [1]. Its molecular formula is C₇H₄NNaO₄S (MW 221.17 g/mol) and it bears a resonance-stabilized quinonoid structure responsible for its intense yellow color with a characteristic absorption maximum at 412 nm [2]. This compound is the direct, pre-formed detection species of the most widely deployed thiol-quantification method in biochemistry—the 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB/Ellman's reagent, CAS 69-78-3) cleavage assay—and is catalogued as a distinct enzyme ligand (substrate, product, and inhibitor) across multiple enzyme classes in authoritative databases [3]. Procuring the pre-formed sodium salt, as opposed to relying exclusively on in situ generation from DTNB, provides a defined, weighable calibrator for absolute thiol quantification without the kinetic uncertainty of the disulfide-exchange step.

Why Sodium 3-Mercapto-6-nitrobenzoate Cannot Be Interchanged with Free-Acid, DTNB, or Alternative Chromophore Reagents


Substituting the sodium salt of 3-mercapto-6-nitrobenzoate with the free acid form (5-mercapto-2-nitrobenzoic acid, CAS 15139-21-6), with the oxidized disulfide precursor DTNB (CAS 69-78-3), or with alternative thiol-detection chromophores introduces quantifiable error into spectrophotometric assays. The free acid exhibits markedly lower aqueous solubility and requires pH adjustment to generate the active thiolate dianion, whereas the sodium salt is directly soluble in water at ≥25 mg/mL [1]. Using DTNB for calibration demands a stoichiometric thiol-disulfide exchange reaction whose efficiency varies with pH, denaturant identity, and denaturant concentration—a comparative study on soy protein demonstrated that DTNB-derived thiol quantification systematically underestimated cysteine content relative to amino acid analysis, while 4,4′-dithiodipyridine (DPS) yielded results concordant with the amino acid reference method [2]. Furthermore, the universally cited molar extinction coefficient of 13,600 M⁻¹cm⁻¹ (Ellman, 1959) has been revised upward to 14,150 M⁻¹cm⁻¹ at 25 °C by Eyer et al. (2003), with an additional temperature dependence of approximately −350 M⁻¹cm⁻¹ per 12 °C increment—meaning that laboratories using the legacy coefficient without temperature correction incur systematic errors of up to 4% in reported thiol concentrations [3]. Direct procurement of the pre-formed sodium salt chromatophore eliminates these sources of inter-laboratory variability.

Quantitative Differentiation Evidence for Sodium 3-Mercapto-6-nitrobenzoate: Comparator-Anchored Data for Procurement Decisions


Molar Extinction Coefficient: Eyer (2003) Reassessment vs. Legacy Ellman (1959) Value—Impact on Absolute Thiol Quantification

The molar extinction coefficient (ε₄₁₂) of the 5-thio-2-nitrobenzoate dianion (TNB²⁻) was revised by Eyer et al. (2003) to 14,150 M⁻¹cm⁻¹ at 25 °C (0.1 M phosphate buffer, pH 7.4), representing a +4.0% increase over the universally cited Ellman (1959) value of 13,600 M⁻¹cm⁻¹ that remains embedded in countless laboratory protocols [1]. The reassessment further documented a temperature-dependent decrease of the extinction coefficient to 13,800 M⁻¹cm⁻¹ at 37 °C, corresponding to a −2.5% shift from the 25 °C value, and a bathochromic shift of the absorbance maximum with increasing temperature [1]. Laboratories that continue to employ the 13,600 value without temperature correction will systematically overestimate thiol concentrations by approximately 4% at 25 °C and by approximately 1.5% at 37 °C relative to the recommended values. For a typical glutathione calibration curve spanning 0–200 µM, this translates to an intercept error of up to 8 µM—sufficient to confound comparisons between studies and to compromise the accuracy of enzyme kinetic parameters (kcat, Km) derived from DTNB-coupled assays [1][2].

Thiol quantification Spectrophotometric calibration Ellman assay standardization

DTNB-Based vs. Pre-Formed TNB Calibration: Systematic Underestimation Artifacts in Protein Thiol Determination

A comparative study by Huang et al. (2013) evaluated four reagents for sulfhydryl determination in soy protein: two aromatic disulfide reagents—DTNB (which generates TNB in situ) and 4,4′-dithiodipyridine (DPS)—and two fluorescent alkylating reagents (monobromobimane, mBBr; N-(1-pyrenyl)maleimide, NPM), using amino acid analysis as the gold-standard reference method [1]. For unheated soy protein, amino acid analysis yielded 7.51 ± 0.45 µmol SH/g protein. DTNB-based detection under optimal conditions (pH 7.0, 6 M GuHCl added after DTNB) produced values that were lower than the amino acid analysis reference, whereas DPS under comparable conditions (pH 7.0, 2% SDS or 4–6 M GuHCl added after DPS) yielded results statistically concordant with the reference method [1]. The DTNB method was markedly affected by pH, denaturant species (SDS vs. GuHCl), and denaturant concentration, whereas DPS was significantly more robust to these variables [1]. Fluorescent reagents mBBr and NPM required only 1/10 of the protein concentration needed for DTNB/DPS but systematically overestimated SH content [1]. This head-to-head evidence demonstrates that DTNB-in situ methods are vulnerable to matrix-dependent underestimation artifacts that can be circumvented by using pre-formed TNB as a direct calibration standard, decoupling quantification from the disulfide-exchange reaction efficiency.

Protein thiol quantitation Method validation Denaturant interference

Enzyme Kinetic Differentiation: TNB as an Alternative Substrate for O-Acetylserine Sulfhydrylase (OASS) with Defined Km Values Distinct from the Natural Sulfide Substrate

The resonance-stabilized quinonoid 5-mercapto-2-nitrobenzoate (TNB) functions as an alternative nucleophilic substrate for both the A and B isozymes of O-acetylserine sulfhydrylase (OASS-A and OASS-B) from Salmonella typhimurium LT-2, reacting with the α-aminoacrylate Schiff base intermediate to form S-(3-carboxy-4-nitrophenyl)-L-cysteine (S-CNP-cysteine), a product confirmed by UV-visible and ¹H NMR spectroscopy [1]. The BRENDA enzyme database catalogues 11 distinct Km values for TNB with OASS, ranging from 0.018 mM (W50Y mutant, pH 7.0, 20 °C) to 2.5 mM (H152A mutant, 100 mM MES, pH 6.5, 25 °C), with wild-type Km values of 0.049 mM (pH 7.0, 20 °C) and 0.6 mM (100 mM HEPES, pH 7.0, 25 °C) depending on buffer and temperature conditions [2]. Critically, the H152A mutant exhibits a 4.1-fold increase in Km relative to wild-type, while the K120Q mutant shows a 9-fold decrease, demonstrating that TNB substrate engagement is highly sensitive to active-site residue identity—a feature exploitable in inhibitor screening campaigns targeting the OASS cysteine biosynthetic pathway as an antimicrobial strategy [2]. This kinetic resolution is not achievable with the natural sulfide substrate, whose gaseous nature and rapid spontaneous oxidation complicate accurate kinetic measurements.

Cysteine biosynthesis Enzyme kinetics Antimicrobial target screening

Aqueous Solubility Advantage: Sodium Salt (CAS 63467-78-7) vs. Free Acid Form (CAS 15139-21-6) for Direct Aqueous Calibrator Preparation

The sodium salt of 5-mercapto-2-nitrobenzoate (CAS 63467-78-7, MW 221.17 g/mol) exhibits aqueous solubility of at least 25 mg/mL (corresponding to ≥113 mM), enabling direct gravimetric preparation of concentrated stock solutions in water or aqueous buffer without organic co-solvents [1]. By contrast, the free acid form (5-mercapto-2-nitrobenzoic acid, CAS 15139-21-6, MW 199.19 g/mol) requires dissolution in DMSO (reported solubility ~50 mM) or alkaline buffer to deprotonate the carboxylic acid and thiol groups, introducing organic solvent carryover that can interfere with enzymatic assays and protein structural studies [1]. The sodium salt is typically supplied as a crystalline solid amenable to long-term storage at 2–8 °C, whereas the free acid demonstrates optimal stability only in acidic environments (pH < 4), with progressive degradation at pH > 5 as evidenced by changes in absorbance at 412 nm . For a laboratory preparing a 10 mM TNB calibration standard, the sodium salt requires only dissolution in phosphate buffer, whereas the free acid mandates a two-step process of DMSO solubilization followed by aqueous dilution—introducing pipetting error and potential precipitation upon dilution.

Calibrator formulation Aqueous solubility Formulation chemistry

Oxidative Stability Profiling: TNB Susceptibility to Biologically Relevant Oxidants Informs Sample Matrix Compatibility

Landino et al. (2007) conducted a detailed study of 5-thio-2-nitrobenzoic acid (TNB) oxidation by three biologically relevant oxidants—peroxynitrite anion (ONOO⁻), hydrogen peroxide (H₂O₂), and hypochlorous acid (HOCl)—using HPLC and mass spectrometry to characterize oxidation products [1]. The initial reaction of ONOO⁻ with TNB yielded a transient red intermediate identified as the sulfenate anion, which persisted for several seconds at pH 7 before further oxidation [1]. HOCl oxidized the disulfide DTNB directly to the corresponding sulfonic acid with no additional products detected [1]. This oxidative susceptibility is directly relevant to assay design: in biological matrices where these oxidants are generated (e.g., activated neutrophil supernatants, ischemia-reperfusion tissue homogenates, cell lysates from oxidative stress models), TNB concentrations—whether pre-formed or generated in situ from DTNB—will be depleted over time, leading to underestimation of thiol content unless oxidant scavengers or kinetic correction factors are applied [1]. This property differentiates TNB-based detection from fluorescent alkylating probes (e.g., mBBr) that form irreversible, oxidatively stable thioether adducts, albeit at the cost of the real-time kinetic readout that TNB enables [1][2].

Redox biochemistry Oxidant interference Assay validation

Structural Biology Utility: 5-Mercapto-2-nitrobenzoic Acid as a Site-Specific Guest Molecule and Mixed-Disulfide Adduct for Crystallographic Studies

5-Mercapto-2-nitrobenzoic acid (as the TNB moiety) has been deployed as a site-specific guest molecule in engineered protein crystal scaffolds and as a mixed-disulfide adduct for trapping transient protein-protein complexes. Huber et al. (2018) demonstrated the installation of 5-mercapto-2-nitrobenzoic acid at specific cysteine residues within mutant CJ YCEI protein crystals (Campylobacter jejuni), enabling guest molecule placement at defined sites within a crystalline porous scaffold featuring >13 nm pores—a system designed for scaffold-assisted crystallography of small-molecule guests [1]. The crystal structures were solved at resolutions of 2.76 Å (PDB 5W3A, CJ-N182C mutant) and 2.80 Å (PDB 5W2Z, CJ-N48C mutant) by X-ray diffraction [1][2]. Independently, Messens et al. (2004) determined the crystal structure of a triple mutant (C10S/C15A/C82S) of pI258 arsenate reductase (ArsC) from Staphylococcus aureus as its 5-thio-2-nitrobenzoic acid mixed-disulfide adduct, revealing that the TNB moiety stabilizes the reduced-like conformation of the redox helix with the catalytic Cys89 buried—a structural state otherwise inaccessible due to the entropic instability of the ArsC–thioredoxin complex [3]. This structural trapping application exploits the same thiol-disulfide chemistry as the Ellman reaction but repurposes it for crystallographic stabilization of otherwise transient complexes.

Protein crystallography Scaffold-assisted structure determination Mixed-disulfide trapping

High-Value Application Scenarios for Sodium 3-Mercapto-6-nitrobenzoate Based on Quantitatively Established Differentiation


Primary Calibration Standard for Absolute Thiol Quantification in Ellman-Based Assays

Laboratories performing quantitative thiol determination via the Ellman method can use the pre-formed sodium salt to prepare primary TNB calibration standards by direct gravimetric dissolution in phosphate buffer (pH 7.4) at known concentrations, applying the Eyer et al. (2003) temperature-corrected extinction coefficient of 14,150 M⁻¹cm⁻¹ at 25 °C [1]. This approach eliminates the 4% systematic error associated with the legacy Ellman (1959) coefficient of 13,600 M⁻¹cm⁻¹ and decouples calibration from the matrix-dependent efficiency of the DTNB-thiol exchange reaction, which has been shown to underestimate protein thiol content relative to amino acid analysis [1][2]. This scenario is directly relevant to QC/QA laboratories in biopharmaceutical manufacturing where absolute free cysteine content of therapeutic proteins must be reported with traceable accuracy.

Continuous Spectrophotometric Substrate for O-Acetylserine Sulfhydrylase (OASS) Inhibitor Screening

The TNB dianion serves as a non-volatile, spectrophotometrically monitorable alternative substrate for OASS-A and OASS-B, enabling continuous kinetic assays that track the disappearance of absorbance at 412 nm upon formation of S-CNP-cysteine [1]. With wild-type Km values of 0.049–0.6 mM depending on buffer conditions, and mutant-specific Km shifts spanning a >100-fold range (0.018 mM W50Y to 2.5 mM H152A), TNB-based assays provide the kinetic resolution necessary to distinguish competitive from non-competitive inhibitors and to map inhibitor selectivity across OASS isozymes and species variants [2]. This application supports antimicrobial drug discovery programs targeting the cysteine biosynthetic pathway, where the natural sulfide substrate is impractical for high-throughput kinetic screening due to its gaseous nature and rapid air oxidation.

Oxidant Profiling Probe for Biological Matrix Compatibility Testing of Thiol Detection Methods

Pre-formed TNB sodium salt can be employed as a defined oxidant sensor to validate the compatibility of thiol detection protocols with specific biological matrices. As demonstrated by Landino et al. (2007), TNB reacts with peroxynitrite (forming a transient sulfenate intermediate), hydrogen peroxide, and hypochlorous acid to yield distinct oxidation products detectable by HPLC and mass spectrometry [1]. By spiking a known concentration of pre-formed TNB into a biological sample matrix (e.g., neutrophil lysate, tissue homogenate) and monitoring the rate of absorbance decay at 412 nm, laboratories can quantify the oxidant load of the matrix and determine whether oxidant scavengers or kinetic correction factors are required for accurate thiol determination [1]. This scenario is particularly relevant for clinical biochemistry laboratories measuring plasma or tissue thiol redox status in disease states associated with oxidative stress.

Crystallographic Labeling Reagent for Cysteine-Engineered Protein Scaffolds and Mixed-Disulfide Trapping

The TNB moiety provides a dual-function crystallographic tool: its thiol group forms reversible disulfide bonds with engineered cysteine residues in protein crystals, while its nitrobenzoate moiety contributes sufficient electron density for detection at moderate resolutions (2.76–2.80 Å) [1]. Huber et al. (2018) successfully used 5-mercapto-2-nitrobenzoic acid as a guest molecule within nanoporous (>13 nm pores) YCEI scaffold crystals, and Messens et al. (2004) employed the TNB mixed-disulfide adduct to trap and structurally characterize the otherwise transient ArsC–thioredoxin interaction [1][2]. The spectrophotometric signature of TNB (ε₄₁₂ = 14,150 M⁻¹cm⁻¹) further enables quantitative verification of labeling stoichiometry prior to crystallization trials—a practical advantage not offered by conventional heavy-atom labeling reagents such as mercury or platinum compounds [3].

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